2-Methoxyethyl isothiocyanate chemical properties
2-Methoxyethyl isothiocyanate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl isothiocyanate is an organosulfur compound featuring an isothiocyanate functional group (-N=C=S) attached to a methoxyethyl backbone. Isothiocyanates are a well-studied class of compounds, many of which are derived from glucosinolates found in cruciferous vegetables.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methoxyethyl isothiocyanate, with a focus on experimental details and relevant signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methoxyethyl isothiocyanate is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[5][6][7]
| Property | Value | Reference(s) |
| IUPAC Name | 1-isothiocyanato-2-methoxyethane | [6] |
| CAS Number | 38663-85-3 | [5] |
| Molecular Formula | C4H7NOS | [5][8] |
| Molecular Weight | 117.17 g/mol | [5][8] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Density | 1.080 g/mL at 25 °C | [5] |
| Boiling Point | 88-92 °C at 24 mmHg | [7] |
| Flash Point | 18.9 °C (66.0 °F) | |
| Refractive Index | n20/D 1.517 | [5] |
| SMILES | COCCN=C=S | [5] |
| InChI | 1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 | [5] |
| InChIKey | HTSAVXAFEVUJQE-UHFFFAOYSA-N | [5] |
Synthesis
Experimental Protocol: Synthesis of 2-Methoxyethyl isothiocyanate
Materials:
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (Et₃N)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methoxyethylamine (1.0 equivalent) in anhydrous ethanol, add carbon disulfide (3.0 equivalents) followed by triethylamine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 equivalent) and a catalytic amount of DMAP (0.03 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours. During this time, the evolution of carbonyl sulfide (B99878) (COS) gas may be observed.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is then extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting residue is purified by silica gel column chromatography to yield 2-Methoxyethyl isothiocyanate.
Logical Workflow for the Synthesis:
Caption: General workflow for the synthesis of 2-Methoxyethyl isothiocyanate.
Spectroscopic Data
Detailed NMR and IR spectral data for 2-Methoxyethyl isothiocyanate are available from spectral databases such as SpectraBase.[11] The characteristic spectral features are summarized below.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-Methoxyethyl isothiocyanate is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The isothiocyanate carbon typically appears in the range of 125-140 ppm. Due to the structural flexibility of the isothiocyanate group, the signal for the ITC carbon can sometimes be broad.[12]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxyethyl isothiocyanate is characterized by a strong, sharp absorption band in the region of 2100-2270 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group.[13] Other expected peaks include C-H stretching vibrations from the alkyl chain around 2850-2950 cm⁻¹ and C-O stretching from the ether linkage.[14] A study on the similar compound, 2-methoxyphenyl isothiocyanate, provides further context for the vibrational modes of the isothiocyanate and methoxy (B1213986) groups.[6]
Reactivity and Potential Biological Activity
The isothiocyanate functional group is an electrophilic moiety that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[15] This reactivity is believed to be the basis for many of the biological effects of isothiocyanates. While no specific biological studies on 2-Methoxyethyl isothiocyanate were identified, the broader class of isothiocyanates is known to modulate several key signaling pathways involved in cancer and inflammation.
Potential Mechanisms of Action
Based on the known activities of other isothiocyanates, 2-Methoxyethyl isothiocyanate may exert biological effects through the following mechanisms:
-
Enzyme Inhibition: Isothiocyanates are known to inhibit a variety of enzymes. For instance, some isothiocyanates inhibit cholinesterases and cyclooxygenase (COX) enzymes, suggesting potential applications in neurodegenerative and inflammatory diseases.[5][16] They can also inhibit cytochrome P450 enzymes involved in the metabolic activation of carcinogens.[17]
-
Induction of Phase II Detoxifying Enzymes: A key mechanism of the chemopreventive effects of isothiocyanates is the induction of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which are involved in the detoxification of carcinogens.[1] This is often mediated through the Keap1-Nrf2 pathway.
-
Induction of Apoptosis: Isothiocyanates have been shown to induce apoptosis in various cancer cell lines. This can occur through the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[18]
-
Cell Cycle Arrest: Many isothiocyanates can induce cell cycle arrest, typically at the G2/M phase, in cancer cells, thereby inhibiting their proliferation.[13]
-
Anti-inflammatory Effects: Isothiocyanates can exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway.[4]
Key Signaling Pathways Modulated by Isothiocyanates
The following diagrams illustrate some of the key signaling pathways that are known to be modulated by isothiocyanates and may be relevant to the biological activity of 2-Methoxyethyl isothiocyanate.
Nrf2-Mediated Antioxidant Response:
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.
Inhibition of NF-κB Signaling:
Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.
Conclusion
2-Methoxyethyl isothiocyanate possesses the characteristic functional group of a class of compounds with well-documented and diverse biological activities. While specific research on this particular molecule is limited, its chemical properties and the known mechanisms of action of other isothiocyanates suggest its potential as a subject for further investigation in the fields of cancer chemoprevention, anti-inflammatory drug discovery, and as a tool for probing biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of 2-Methoxyethyl isothiocyanate.
References
- 1. An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyethyl isothiocyanate, 98+% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-METHOXYETHYLAMINE | 109-85-3 [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
